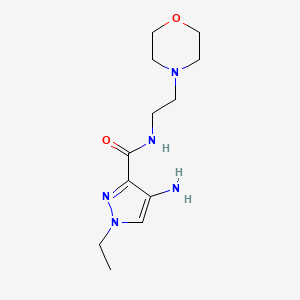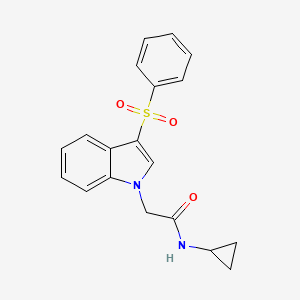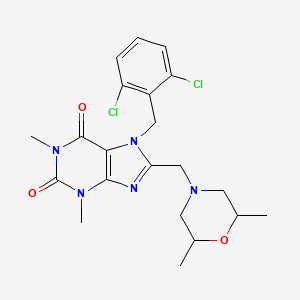
Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine is an organic compound with the molecular formula C48H33N3. It is known for its unique structural properties, which include two carbazole units attached to a central amine group.
Mecanismo De Acción
Target of Action
Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine is primarily used in the field of organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) . Its primary targets are the electronic structures within these devices, where it plays a crucial role in the transport and injection of positive charges (holes) .
Mode of Action
This compound interacts with its targets by facilitating the efficient transport of positive charges from the anode to the emitting layer in OLEDs . This is achieved through its unique molecular structure, which includes carbazole units that are electron-rich .
Biochemical Pathways
It helps to improve device efficiency and stability by enhancing the transport of positive charges .
Pharmacokinetics
Its effectiveness in electronic devices can be influenced by factors such as purity and the specific conditions under which the device operates.
Result of Action
The result of this compound’s action is the improved efficiency and stability of OLEDs . By facilitating the efficient transport of positive charges, it helps to enhance the performance of these devices.
Análisis Bioquímico
Biochemical Properties
It is known that carbazole-based compounds are electron-rich . This suggests that Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine may interact with various enzymes, proteins, and other biomolecules in a manner that influences biochemical reactions.
Cellular Effects
It is known that carbazole-based compounds can influence cell function
Molecular Mechanism
It is known that carbazole-based compounds are electron-rich , suggesting that they may interact with biomolecules in a way that influences enzyme activity and gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine typically involves the Ullmann reaction, a copper-catalyzed coupling reaction. The process begins with the preparation of 9-phenyl-9H-carbazole, which is then reacted with 4-bromoaniline in the presence of a copper catalyst under inert conditions. The reaction is carried out at elevated temperatures, usually around 150°C, in a suitable solvent such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions typically target the amine group, converting it to secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which have applications in organic electronics and materials science .
Aplicaciones Científicas De Investigación
Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent hole-transporting properties
Comparación Con Compuestos Similares
Similar Compounds
- **4,4’-Bis
Propiedades
IUPAC Name |
4-(9-phenylcarbazol-3-yl)-N-[4-(9-phenylcarbazol-3-yl)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H33N3/c1-3-11-39(12-4-1)50-45-17-9-7-15-41(45)43-31-35(23-29-47(43)50)33-19-25-37(26-20-33)49-38-27-21-34(22-28-38)36-24-30-48-44(32-36)42-16-8-10-18-46(42)51(48)40-13-5-2-6-14-40/h1-32,49H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYQHQDHZDKOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H33N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-1-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)-1H-indole](/img/structure/B2985249.png)


![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2985253.png)
![2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2985254.png)
![N-(3-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2985257.png)

![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea](/img/structure/B2985262.png)


![N-[2-(2,3-Dichlorophenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2985265.png)
![1-[(4-Chlorophenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2985266.png)
![(Z)-2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2985270.png)
